

Preclinical data for Luvixasertib

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Compound of Interest

Compound Name: Luvixasertib

Cat. No.: B1434885

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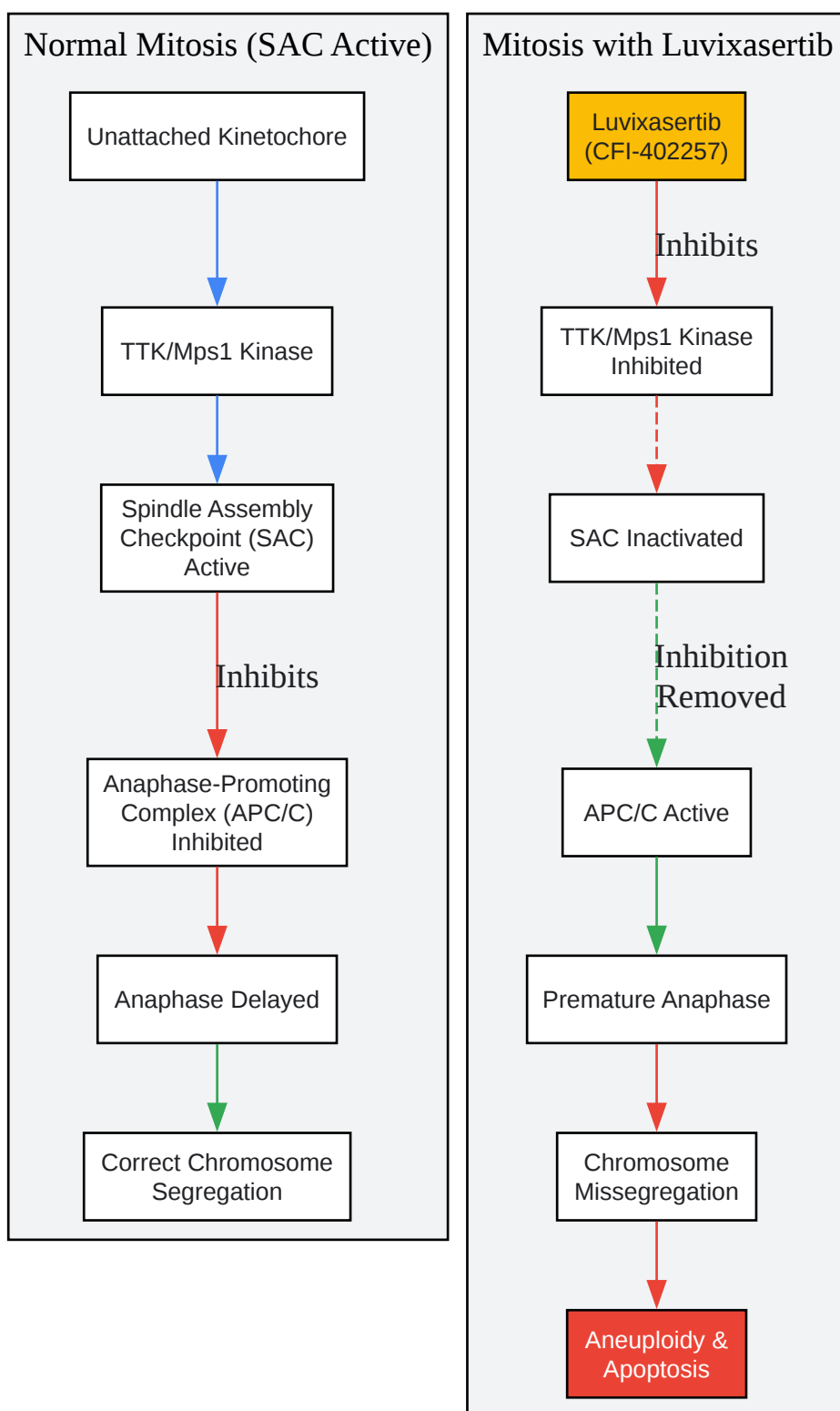
An In-depth Technical Guide to the Preclinical Data of **Luvixasertib** (CFI-402257)

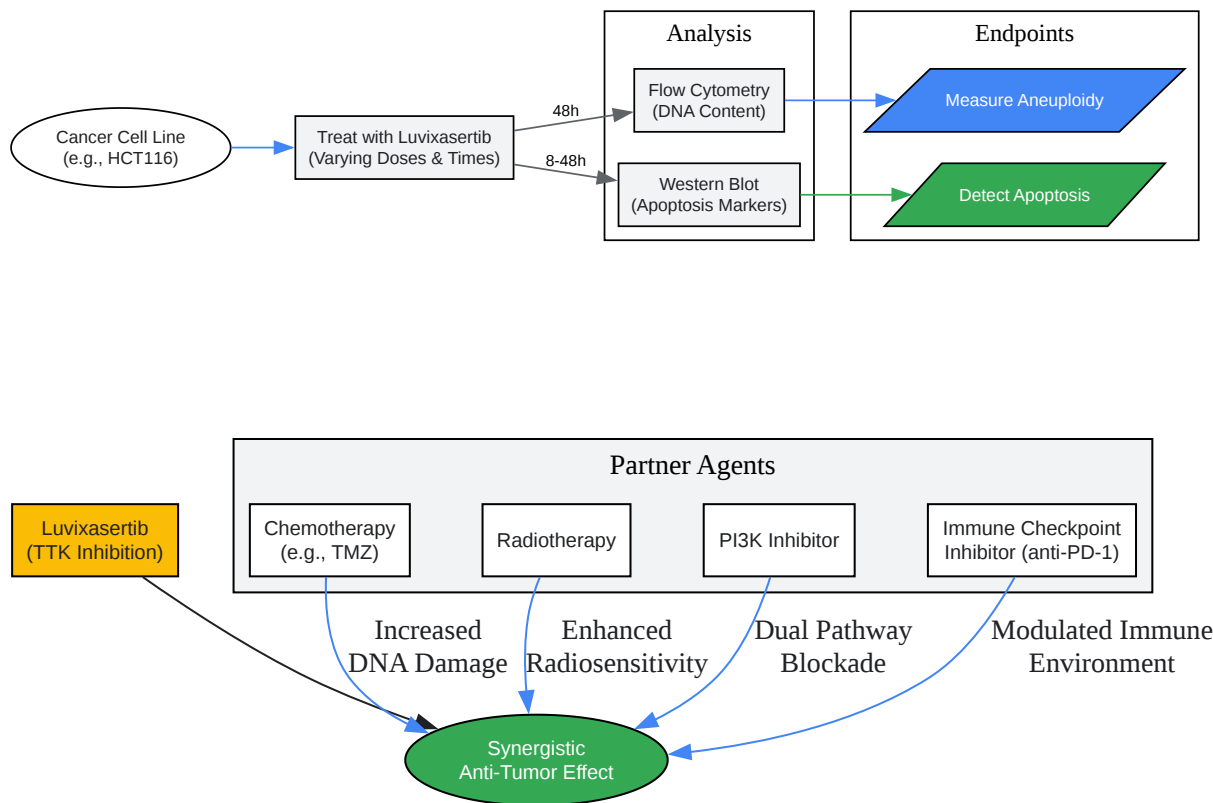
Introduction

Luvixasertib, also known as CFI-402257, is an orally bioavailable, small-molecule inhibitor targeting the dual-specificity protein kinase TTK, more commonly known as Monopolar Spindle 1 (Mps1).[1][2] TTK/Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a key cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1][3] In numerous types of cancer, TTK/Mps1 is overexpressed, playing a significant role in uncontrolled tumor cell proliferation and correlating with higher tumor grades and poor patient outcomes.[1][3] **Luvixasertib**'s targeted inhibition of this kinase disrupts the mitotic process in cancer cells, leading to chromosomal instability and subsequent cell death, establishing it as a promising candidate for cancer therapy.[1]

Mechanism of Action

Luvixasertib selectively binds to and potently inhibits the kinase activity of TTK/Mps1.[1] This action is central to its anti-cancer effects. The Spindle Assembly Checkpoint (SAC) is a crucial surveillance system in the cell cycle that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. TTK/Mps1 is an essential component of this checkpoint. By inhibiting TTK/Mps1, **Luvixasertib** effectively inactivates the SAC.[1][3] This inactivation leads to a premature entry into anaphase, causing severe chromosomal misalignment and missegregation.[1][3] The resulting genomic instability and aneuploidy trigger apoptosis, leading to the selective death of cancer cells that overexpress TTK/Mps1.[4][5]





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